molecular formula C20H23ClN2O3S2 B11238925 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11238925
M. Wt: 439.0 g/mol
InChI Key: SDKKDBNOOUKQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23ClN2O3S2. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl chloride group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions

Properties

Molecular Formula

C20H23ClN2O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-19-6-2-5-18(12-19)22-20(24)16-4-3-11-23(13-16)28(25,26)14-15-7-9-17(21)10-8-15/h2,5-10,12,16H,3-4,11,13-14H2,1H3,(H,22,24)

InChI Key

SDKKDBNOOUKQQK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.